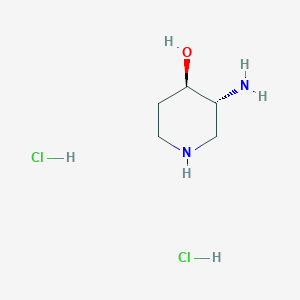

(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRDSYIJUETQL-ALUAXPQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. For instance, the preparation method described in patent CN105237463A involves a series of steps including condensation, reduction, and crystallization to obtain the desired product with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

Reduction: Reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Neuropharmacology :

- Research indicates that (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride may influence neurotransmitter systems, making it a candidate for studies related to neurological disorders. Its stereochemistry plays a critical role in its binding affinity to biological targets, potentially affecting various biochemical pathways.

-

Anticancer Activity :

- Studies have shown that piperidine derivatives exhibit anticancer properties. For instance, compounds related to (3R,4R)-3-Aminopiperidin-4-ol have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure allows it to interact with specific protein targets involved in cell proliferation and survival.

-

Enzyme Inhibition :

- (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has demonstrated potential as an enzyme inhibitor. It can act on various biological receptors and enzymes, influencing metabolic pathways that are crucial for disease progression . The compound's unique stereochemistry enhances its specificity and potency as an inhibitor.

Synthesis of Chiral Ligands

A study highlighted the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols through regio- and stereospecific reactions. These compounds are promising as chiral ligands in asymmetric synthesis and catalysis, which are critical in developing new pharmaceuticals .

Cancer Therapeutics

In a recent study focusing on cancer therapy, derivatives of (3R,4R)-3-Aminopiperidin-4-ol were evaluated for their cytotoxic effects on tumor cells. The results indicated that these compounds could inhibit tumorsphere formation and reduce cell viability in specific cancer cell lines, demonstrating their potential as anticancer agents .

Autoimmune Disorders

Research into autoimmune disorders has identified the compound's role in modulating immune responses. It was shown that certain derivatives could inhibit citrullination processes associated with inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. These findings suggest therapeutic avenues for managing such conditions through targeted enzyme inhibition .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| (3R,4R)-3-Aminopiperidin-4-ol | Amino alcohol | Neuropharmacology |

| Cl-amidine | PAD inhibitor | Autoimmune disease treatment |

| Benzylamine derivatives | Piperidine derivative | Anticancer activity |

Wirkmechanismus

The mechanism of action of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3R,4S)-4-(Aminomethyl)piperidin-3-ol Dihydrochloride (CAS: 1419101-21-5)

- Structure: Differs by an aminomethyl substituent at position 4 (S configuration) instead of hydroxyl.

- Properties :

- Applications : Used in synthesizing spirocyclic compounds for neurological targets .

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 477600-68-3)

Functional Group Analogs

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 1062580-52-2)

- Structure : Lacks hydroxyl group but includes benzyl and methyl groups.

- Properties :

- Applications : Key intermediate in Tofacitinib (JAK inhibitor) synthesis .

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS: 2227197-87-5)

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Melting Point (°C) | [α]D²⁵ (c, solvent) | Solubility Profile |

|---|---|---|---|---|

| Target (1007596-94-2) | C₅H₁₂N₂O·2HCl | N/A | N/A | Aqueous acid, DMSO, MeOH |

| (3R,4S)-4-(Aminomethyl) analog (1419101-21-5) | C₆H₁₃N₂O·2HCl | N/A | N/A | Similar to target |

| Tofacitinib intermediate (1062580-52-2) | C₁₄H₂₂N₂·2HCl | 202–206 | +93° (0.1, MeOH) | MeOH, CH₂Cl₂ |

| (3S,4S)-Benzyl derivative (477600-68-3) | C₁₄H₂₂N₂·2HCl | 210–215 | N/A | Limited aqueous solubility |

Biologische Aktivität

(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride is a chiral compound belonging to the piperidine class, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₆H₁₂Cl₂N₂O

- Molecular Weight: Approximately 171.08 g/mol

Synthesis Methods:

The synthesis of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride typically involves:

- Chiral Starting Materials: Use of chiral precursors to ensure the desired stereochemistry.

- Catalytic Processes: Employing catalysts to enhance yield and purity.

- Common Reactions:

- Condensation followed by reduction .

- Crystallization for purification.

The compound primarily acts as a ligand in enzyme-substrate interactions, influencing various biochemical pathways. Its specific stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity, which can lead to inhibition or activation of enzymatic pathways .

Therapeutic Applications

- Neurological Disorders: Investigated for potential therapeutic effects in conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Cancer Therapy: Exhibits anticancer properties through mechanisms such as apoptosis induction in tumor cells . It has shown promising results in enhancing the efficacy of existing cancer treatments.

- Enzyme Inhibition: The compound has been identified as a potential inhibitor for various enzymes, contributing to its utility in drug design.

Case Studies

- Alzheimer's Disease Research:

- Anticancer Activity:

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Hydroxymethyl group at position 4 | Different reactivity profile |

| (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | Multiple hydroxymethyl groups | Enhanced solubility and bioactivity |

| (S or R)-ethyl piperidine-3-carboxylate | Carboxylate functional group | Potential for chiral optimization |

This table illustrates how variations in structure can lead to differences in biological activity and chemical reactivity among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.